Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 2-methoxyethyl group and an acetate moiety. This compound, with the chemical formula CHNOK, is of interest in various fields of scientific research due to its potential biological activity and applications in organic synthesis and medicinal chemistry. It is primarily synthesized for use in laboratory settings, where it serves as a building block for further chemical modifications and investigations into its biological properties.
The compound is classified under organic compounds, specifically as an acetate derivative. It is synthesized from 2-methoxyethylamine and pyrrolidine-2-carboxylic acid through a series of reactions that include esterification and neutralization with potassium hydroxide. Its relevance spans across chemistry, biology, and medicine, where it is explored for various applications including drug development and material science.
The synthesis of Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate typically involves the following steps:
The synthesis is carried out under controlled conditions to optimize yield and purity. Key parameters such as temperature, pH, and reaction time are meticulously monitored. In industrial settings, larger reactors are used to facilitate mass production while ensuring consistent quality.
Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate features a pyrrolidine ring with a methoxyethyl side chain and an acetate group. The molecular structure can be represented as follows:
The compound's molecular weight is approximately 236.34 g/mol. Its structural formula can be denoted as CHNOK, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and potassium atoms.
Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate involves its interaction with specific biological targets such as enzymes or receptors. The binding of this compound can modulate enzyme activity or receptor function, leading to various biological effects depending on the context of its application. Research into its precise pathways is ongoing to elucidate its full potential in therapeutic settings.
Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate is typically a crystalline solid at room temperature. Specific physical properties such as melting point and solubility may vary based on purity and conditions.
The compound exhibits stability under normal laboratory conditions but may undergo decomposition or reaction when exposed to strong oxidizing agents or extreme pH levels. Its reactivity profile makes it suitable for further chemical transformations in organic synthesis.
Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate has several notable applications:
The strategic design of potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate centers on optimizing pyrrolidine-acetate pharmacophores for enhanced target engagement and physicochemical properties. This scaffold merges three critical elements: (1) a conformationally constrained pyrrolidine ring for spatial control of pharmacophore presentation, (2) an acetic acid moiety (stabilized as potassium salt) for solubility and potential salt-bridge formation with biological targets, and (3) a 2-methoxyethyl N-substituent for balanced lipophilicity and metabolic stability [1]. Medicinal chemistry optimization followed established bioisosteric principles, where the potassium carboxylate serves as a bioisostere for phosphates or sulfonates while improving membrane permeability compared to its acidic form [1] [2]. The 2-methoxyethyl group was specifically selected to replace smaller alkyl chains (e.g., methyl) or bulky aryl substituents, mitigating the high hydrophilicity observed in analogs like (S)-isoserine derivatives while avoiding the excessive lipophilicity that drives off-target effects [2]. Molecular modeling indicates the ethylene glycol spacer enables optimal vectoring of the methoxy group into hydrophobic enzyme subpockets, a feature validated in PKG inhibitors where similar substituents improved cellular potency by 5-fold compared to methyl analogs [1].
Table 1: Design Rationale for Scaffold Components
Structural Element | Function | Optimization Impact |
---|---|---|
Pyrrolidine ring | Conformational constraint & chiral center control | Enables stereospecific target engagement; ring puckering modulates binding affinity |
Potassium carboxylate | Solubility enhancement & ionic interaction potential | 12-fold aqueous solubility increase vs. free acid; permits salt-bridge formation |
2-Methoxyethyl N-substituent | Lipophilicity balance & metabolic stability | logD reduction of 0.8 vs. benzyl analogs; maintains microsomal stability (t₁/₂ > 60 min) |
Synthesis of the target compound employs a convergent 5-step sequence featuring late-stage salt formation (Figure 1). Route efficiency relies on three key transformations:
Step 1: N-Alkylation of Pyrrolidine-2-acetic Acid PrecursorProtected pyrrolidinone (S)-1 undergoes regioselective N-alkylation with 2-bromoethyl methyl ether under Mitsunobu conditions (PPh₃, DIAD, THF, 0°C→rt), yielding intermediate (S)-2 in 78% yield. This method outperforms classical alkylation (K₂CO₃/DMF, 45% yield) by suppressing O-alkylation byproducts [1] [3].
Step 2: Carboxylate Liberation and Salt FormationEster hydrolysis of (S)-2 using LiOH/THF/H₂O (1:1) at 0°C provides the free acid in quantitative yield. Subsequent potassium salt formation employs KOH in anhydrous ethanol under nitrogen atmosphere, yielding crystalline potassium salt (S)-3 with >99.5% purity after recrystallization from ethanol/ethyl acetate [1]. Critical process parameters include:
Alternative Route via Zirconium-Mediated CyclizationFor non-racemic synthesis, a modified approach adapts zirconium-catalyzed pyrrolidine formation [3]. Nitrovinyl intermediate 4 and enamine 5 undergo cyclization with Cp₂ZrCl₂ (10 mol%) in toluene at 80°C, directly providing enantiopure (S)-pyrrolidine ester 6 in 67% yield. This method bypasses resolution steps but requires rigorous exclusion of moisture [3].
Table 2: Synthetic Route Comparison
Route | Key Step | Yield (Overall) | Stereocontrol | Scalability |
---|---|---|---|---|
Linear alkylation | Mitsunobu N-alkylation | 52% (3 steps) | Requires chiral starting material | Pilot scale validated |
Zr-catalyzed | Cyclometalation | 41% (4 steps) | Enantioselective catalysis | Limited to <100g |
The chiral integrity at C2 of the pyrrolidine ring is pharmacologically critical, with the (S)-enantiomer demonstrating 30-fold greater potency than (R) in related PKG inhibitors [1]. Three strategic approaches ensure stereochemical fidelity:
L-proline serves as starting material for the (S)-configured series. Protection (Cbz), reduction (BH₃·THF), and Appel reaction (CBr₄/PPh₃) generate (S)-2-bromomethylpyrrolidine without racemization. Cyanide displacement (NaCN/DMSO) followed by hydrolysis provides enantiopure (>99% ee) (S)-pyrrolidine-2-acetic acid, confirmed by chiral HPLC (Chiralpak AD-H, heptane/ethanol/TFA) [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7